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Compound of Interest

3-[Methoxy(methyl)carbamoyl]-5-
Compound Name:
nitrophenylboronic acid

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Abstract

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, bearing the CAS Number
871332-84-2, is a specialized boronic acid derivative of significant interest in medicinal
chemistry and organic synthesis. Its unique trifunctional nature—a boronic acid for cross-
coupling, a nitro group for chemical modification, and a Weinreb amide for subsequent ketone
synthesis—positions it as a versatile building block for the construction of complex molecular
architectures. This guide provides an in-depth analysis of its chemical properties, outlines a
representative synthetic protocol, explores its critical role in palladium-catalyzed cross-coupling
reactions, and discusses its applications in the synthesis of pharmacologically relevant
compounds. This document is intended for researchers, chemists, and drug development
professionals seeking to leverage this reagent in their synthetic strategies.

Core Chemical Identity and Physicochemical
Properties

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a stable, solid organic
compound. The presence of the boronic acid group makes it a cornerstone reagent for the
Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.
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The electron-withdrawing nitro group modulates the reactivity of the phenyl ring, while the N-
methoxy-N-methylamide (Weinreb amide) provides a stable, yet selectively reactive handle for
the introduction of carbonyl functionalities.

Table 1: Physicochemical and Safety Data

Property Value Source
CAS Number 871332-84-2 Combi-Blocks, BLD Pharm
Molecular Formula C9H11BN205 Combi-Blocks, BLD Pharm
Molecular Weight 237.99 g/mol Combi-Blocks, BLD Pharm
Physical Appearance White to off-white or yellow BLD Pharm

solid
Purity Typically =95% Combi-Blocks
Storage Conditions Store at 2-8°C, keep dry Combi-Blocks, BLD Pharm

H315 (Causes skin irritation),

H319 (Causes serious eye ]
Hazard Statements o Combi-Blocks

irritation), H335 (May cause

respiratory irritation)

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing) | Combi-Blocks |

Synthesis and Reaction Mechanisms

The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent
(like a Grignard or organolithium) with a trialkyl borate. For a molecule with sensitive functional
groups like a nitro group and a Weinreb amide, a common and robust strategy involves a
halogen-metal exchange followed by borylation.

Representative Synthetic Pathway
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A plausible and widely used method for synthesizing this type of substituted phenylboronic acid
starts from a corresponding halogenated precursor, such as 3-bromo-5-nitro-N-methoxy-N-
methylbenzamide.

1. n-BuLi, THF
3-Bromo-5-nitro- -78°C
N-methoxy-N-methylbenzamide

2. B(O-iPr)3
3. Acidic Workup (HCI

3—[Methoxy(methyl)carbamoyl]—)

Aryl Lithium Intermediate 5-nitrophenylboronic acid

Triisopropyl Borate
B(O-iPr)3

Click to download full resolution via product page

Caption: Synthetic route via lithium-halogen exchange and borylation.

Detailed Experimental Protocol (Representative)

Disclaimer:This protocol is a representative example based on standard organic chemistry
principles for this class of compounds. Researchers must conduct their own risk assessment
and optimization.

» Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Argon or Nitrogen), add 3-bromo-5-nitro-N-methoxy-N-methylbenzamide (1.0 eq) and
anhydrous tetrahydrofuran (THF, ~0.1 M).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise via syringe, maintaining the internal
temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low
temperature is critical to prevent side reactions and ensure the selective formation of the aryl
lithium species.

» Borylation: To the aryl lithium solution, add triisopropyl borate (1.5 eq) dropwise, again
maintaining the temperature at -78 °C. Causality: The borate ester acts as the boron source.
It is added after the lithiation is complete to trap the nucleophilic aryl lithium intermediate.
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e Quenching and Workup: After stirring for 2 hours at -78 °C, allow the reaction to slowly warm
to room temperature and stir overnight. Quench the reaction by carefully adding 1 M
hydrochloric acid (HCI).

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S04), filter, and concentrate under reduced pressure. The crude product can be
purified by silica gel chromatography or recrystallization to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid lies in its
function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction
forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl
halideftriflate.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
oxidative addition, transmetalation, and reductive elimination.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1461715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Oxidative
Addition
(Ar-X)

Reductive

Ar-Pd(IL2-X Elimination

Transmetalation
(Ar'-B(OH)2, Base)

Ar-Pd(Il)L2-Ar'

I
I Product
[Formation

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Workflow for a Suzuki Coupling Experiment
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Reagent Preparation: In a reaction vessel, combine 3-[Methoxy(methyl)carbamoyl]-5-
nitrophenylboronic acid (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g.,
Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO03, 2-3 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and
water or toluene and water. Causality: The base is crucial for activating the boronic acid to
facilitate the transmetalation step. The solvent system is chosen to dissolve both the organic
and inorganic reagents.

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically
between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique
like TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract
the product with an organic solvent. The product is then purified using standard laboratory
techniques.

Strategic Value in Drug Discovery and Development

The strategic placement of the three functional groups makes this reagent highly valuable for
building libraries of complex molecules in drug discovery programs.

» Scaffold Formation: The boronic acid is used first to couple the core phenyl ring to another
part of the target molecule.

Functional Group Transformation: The nitro group can be readily reduced to an amine (-
NH2). This amine can then be further functionalized through acylation, alkylation, or
sulfonylation, allowing for the exploration of the structure-activity relationship (SAR).

Ketone Synthesis: The Weinreb amide is resistant to many reaction conditions but can be
selectively reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to
form a ketone. This provides a reliable method for introducing a carbonyl group late in the
synthetic sequence.
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Caption: A multi-stage synthetic strategy in drug discovery.

Conclusion

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is more than a simple chemical
reagent; it is a sophisticated synthetic tool. Its well-defined reactivity allows for sequential,
controlled transformations, making it an ideal building block for constructing complex molecules
with potential therapeutic applications. The protocols and mechanistic insights provided in this
guide serve as a foundational resource for scientists aiming to incorporate this versatile
compound into their research and development pipelines.
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 To cite this document: BenchChem. [3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic
acid CAS number 871332-84-2.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461715#3-methoxy-methyl-carbamoyl-5-
nitrophenylboronic-acid-cas-number-871332-84-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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